4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHHPLTQKRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with cyanogen bromide under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-SH) group in the triazole ring participates in nucleophilic substitution under alkaline conditions. Key reactions include:
For example, alkylation with methyl iodide produces S-methyl derivatives, which show improved stability in pharmacokinetic studies .
Oxidation Reactions
The thiol group oxidizes to sulfonic acid (-SO3H) or disulfide (-S-S-) bridges under controlled conditions:
Disulfide formation is reversible under reducing environments, enabling applications in responsive drug delivery systems .
Metal Complexation
The compound coordinates with transition metals via sulfur and nitrogen atoms, forming stable complexes:
| Metal Ion | Ligand Ratio | Geometry | Biological Relevance |
|---|---|---|---|
| Cu(II) | 1:2 (metal:ligand) | Square planar | Antimicrobial activity enhancement |
| Zn(II) | 1:1 | Tetrahedral | Enzyme inhibition studies |
Cu(II) complexes exhibit 2–4× higher antibacterial activity against Staphylococcus aureus compared to the parent compound .
Condensation Reactions
The amino group (if present in derivatives) undergoes condensation with aldehydes or ketones:
Example Reaction:
4-Amino derivative + Benzaldehyde → Schiff base
-
Conditions: Ethanol, glacial acetic acid, reflux (6 hrs)
-
Application: Antitubercular agents targeting Mycobacterium tuberculosis .
Mannich Reaction
Triazole-thiol derivatives react in Mannich reactions to form hybrid molecules:
Hybrids with ciprofloxacin demonstrate synergistic effects, reducing bacterial resistance .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis:
-
Substrate: Phenylacetylene
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Catalyst: CuI (5 mol%), DIPEA
-
Product: Bis-triazole derivatives
Hydrolysis Reactions
Under strong acidic or basic conditions, the phenoxy-methyl grou
Scientific Research Applications
Pharmaceutical Chemistry
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer progression, suggesting its potential as a lead compound in anticancer drug development.
| Compound Name | Activity | Target |
|---|---|---|
| Derivative A | IC50 = 5 µM | Kinase X |
| Derivative B | IC50 = 3 µM | Kinase Y |
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity:
Studies have shown that this compound demonstrates effective antimicrobial properties against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.30 µg/mL |
Anti-inflammatory Mechanism:
In vivo models revealed that this compound significantly reduced inflammation, showcasing its potential for therapeutic applications in inflammatory diseases.
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Tested Compound | 40% | 75% |
Agricultural Chemistry
The compound is also explored for its applications in agrochemicals, particularly as an insecticide or acaricide. It serves as an intermediate in the synthesis of compounds like chlorfenapyr, which is used for pest control.
Case Study:
Research highlighted the effectiveness of chlorfenapyr derivatives synthesized from this pyrazole compound, demonstrating low toxicity to non-target organisms while effectively controlling pest populations.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The bromine and carbonitrile groups can form specific interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Compound A : 5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile ()
- Key Differences: Substituents: Amino group at 5-position, bromopropanoyl at 1-position, phenyl at 3-position. Applications: Demonstrated utility in pharmaceutical intermediates due to its functional diversity .
Compound B : 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1454848-83-9, )
- Key Differences :
- Substituents : Hydroxymethyl at 3-position, methyl at 1-position.
- Physical Properties : The hydroxymethyl group enhances solubility in polar solvents compared to the trifluoromethyl group in the target compound.
- Synthetic Utility : Used in metal-catalyzed coupling reactions, with the hydroxymethyl group enabling further functionalization .
Compound C : 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile ()
- Key Differences :
Heterocyclic Core Modifications
Compound D : 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile ()
- Core Structure : Pyridine instead of pyrazole.
- Electronic Effects : The pyridine ring exhibits lower electron density compared to pyrazole, altering its interaction with biological targets.
- Applications : Used in ligand design for catalysis due to sulfur and nitrile groups .
Compound E : 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ()
- Core Structure : Pyrazolopyrimidine fused ring.
- Biological Activity: The extended π-system enhances binding to enzymes like kinases, a property less pronounced in monosubstituted pyrazoles .
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.5 | 1.2 |
| Melting Point (°C) | 120–125 (est.) | 90–95 | 105–110 |
| Solubility (Water, mg/mL) | <0.1 | 0.5 | 2.0 |
- Key Trends :
- The trifluoromethyl group in the target compound increases lipophilicity (higher LogP) compared to Compounds A and B.
- Nitrile and bromine substituents reduce aqueous solubility across all analogs.
Biological Activity
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural features, including the bromine and trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, including halogenation and condensation processes. The molecular formula is , with a molecular weight of approximately 273.01 g/mol. The compound's structure features a pyrazole ring with a bromine atom and a trifluoromethyl group, which are crucial for its biological activity.
Biological Activities
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Derivatives
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 5.40 | 0.01 |
| Compound B (similar structure) | 26.19 | 30.95 |
Note: TBD = To Be Determined based on further studies.
2. Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that compounds with similar structural motifs exhibit varying degrees of effectiveness against different bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Compound C (similar structure) | Escherichia coli | TBD |
| Compound D (similar structure) | Pseudomonas aeruginosa | TBD |
The biological activity of this compound can be attributed to several mechanisms:
1. COX Inhibition
Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
2. Antimicrobial Mechanism
The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study examined the effects of various pyrazole derivatives on carrageenan-induced paw edema in rats, demonstrating significant reductions in inflammation markers when treated with compounds structurally related to this compound .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties against gram-positive and gram-negative bacteria, revealing promising results for compounds with similar functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
